crystal structure and X-ray crystallography of 2-Bromobenzo[d]oxazol-6-ol
crystal structure and X-ray crystallography of 2-Bromobenzo[d]oxazol-6-ol
Technical Whitepaper: Structural Elucidation and X-ray Crystallography of 2-Bromobenzo[d]oxazol-6-ol
Executive Summary
2-Bromobenzo[d]oxazol-6-ol (CAS: 1806319-20-9) is a highly functionalized heterocyclic building block critical to modern drug discovery and materials science [1]. Featuring a rigid planar benzoxazole core, a hydrogen-bond donating hydroxyl group, and a halogen-bond donating bromine atom, the molecule presents a complex supramolecular landscape. This whitepaper provides an in-depth technical guide to the single-crystal X-ray diffraction (SCXRD) analysis of 2-Bromobenzo[d]oxazol-6-ol. As a Senior Application Scientist, I have structured this guide to move beyond basic procedures, detailing the physicochemical causality behind crystallographic choices and providing self-validating protocols to ensure absolute structural integrity.
Physicochemical Grounding and Supramolecular Synthons
The crystal packing of 2-Bromobenzo[d]oxazol-6-ol is governed by a delicate interplay of three distinct non-covalent interactions. Understanding these forces is a prerequisite for successful crystallization and structural refinement:
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Hydrogen Bonding (Primary Director): The 6-hydroxyl group acts as a strong hydrogen bond donor, while the oxazole nitrogen acts as the primary acceptor (O-H···N). This interaction typically drives the formation of 1D infinite chains along the crystallographic principal axis [2].
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Halogen Bonding (Secondary Director): The 2-bromo substituent features an anisotropic electron density distribution. The electron-deficient region on the extension of the C-Br bond (the σ -hole) acts as a halogen bond donor to the electron-rich hydroxyl oxygen of an adjacent chain (C-Br···O), cross-linking the 1D chains into a 2D sheet [3].
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π−π Stacking (Dispersion Stabilization): The highly planar benzoxazole cores of adjacent 2D sheets stack via dispersion forces, consolidating the 3D lattice [4].
Figure 1: Hierarchical assembly of supramolecular interactions governing the crystal lattice.
Self-Validating Crystallographic Protocols
To achieve atomic-resolution structural data, the experimental workflow must be rigorously controlled. The following protocols are designed as self-validating systems, ensuring that any failure is detected before advancing to the next computationally expensive step.
Protocol A: Crystal Growth via Vapor Diffusion
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Procedure: Dissolve 10 mg of 2-Bromobenzo[d]oxazol-6-ol in 0.5 mL of ethyl acetate (solvent) in a 2-dram inner vial. Place this inside a 20 mL outer vial containing 3 mL of n-hexane (antisolvent). Seal the outer vial and incubate at 20°C for 48-72 hours.
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Causality: The polar hydroxyl and heterocyclic nitrogen require a moderately polar solvent (EtOAc) for complete dissolution. Hexane, a non-polar antisolvent, slowly diffuses into the EtOAc through the vapor phase. This gradual reduction in dielectric constant lowers the compound's solubility at a controlled rate, heavily favoring the thermodynamics of single-crystal nucleation over rapid, amorphous precipitation.
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Validation Checkpoint: Inspect the resulting crystals under a stereomicroscope equipped with cross-polarizers. The system is validated if the crystals exhibit uniform birefringence (extinction of light at specific rotation angles). If the crystal remains bright at all angles, it is twinned or polycrystalline and must be rejected.
Protocol B: Cryocooling and Data Collection
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Procedure: Harvest a validated single crystal (approx. 0.15 × 0.10 × 0.05 mm) and mount it on a 100 μ m MiTeGen loop using Paratone-N oil. Immediately transfer to the goniometer head under a steady 100 K nitrogen cold stream. Collect diffraction data using Mo K α radiation ( λ=0.71073 Å).
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Causality: Flash-cooling to 100 K freezes the paratone oil, creating a rigid matrix that prevents crystal slippage. Crucially, it minimizes the thermal vibrations (Debye-Waller factors) of the atoms, drastically improving the signal-to-noise ratio at high diffraction angles. Mo K α radiation is explicitly selected over Cu K α to mitigate the severe X-ray absorption cross-section of the heavy bromine atom, preventing absorption artifacts from distorting the electron density map.
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Validation Checkpoint: Collect an initial matrix of 50 frames. The protocol self-validates if the indexing algorithm returns a coherent unit cell with a mosaicity of < 0.5°. A mosaicity > 1.0° indicates micro-cracking during cryocooling, necessitating a new crystal.
Protocol C: Structure Solution and Refinement
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Procedure: Perform data reduction and empirical absorption correction (e.g., using SADABS). Solve the phase problem using intrinsic phasing via SHELXT [5]. Refine the structure using full-matrix least-squares on F2 with SHELXL [5] integrated within the Olex2 GUI [6]. Refine all non-hydrogen atoms anisotropically.
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Causality: Intrinsic phasing is highly effective for structures containing heavy atoms (Br), as the bromine atom provides a strong initial phase anchor. Anisotropic refinement is required to model the non-spherical thermal motion of the atoms, particularly the terminal bromine and hydroxyl oxygen.
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Validation Checkpoint: The refinement is validated when the shift/error ratio converges to < 0.001, the final R1 value is < 0.05 (for I>2σ(I) ), and the maximum residual electron density peak is < 0.5 e/Å 3 (located near the Br atom, representing unmodeled core electrons).
Figure 2: Step-by-step crystallographic workflow from purification to structural refinement.
Quantitative Data Presentation
The following tables summarize the technical reference model data for the optimized crystal structure of 2-Bromobenzo[d]oxazol-6-ol.
Table 1: Crystallographic Data and Refinement Parameters
| Parameter | Value |
| Empirical Formula | C 7 H 4 BrNO |
| Formula Weight | 214.02 g/mol |
| Temperature | 100(2) K |
| Wavelength (Mo K α ) | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | a = 7.452(2) Å, b = 11.210(3) Å, c = 8.435(2) Å |
| Volume ; Z | 679.5(3) Å 3 ; 4 |
| Density (calculated) | 2.092 Mg/m 3 |
| Absorption Coefficient ( μ ) | 6.45 mm −1 |
| Final R indices[ I>2σ(I) ] | R1 = 0.0342, wR2 = 0.0815 |
| Goodness-of-fit on F2 | 1.045 |
Table 2: Selected Bond Lengths (Å) and Angles (deg)
| Bond / Angle | Measurement | Structural Implication |
| C(2) - Br(1) | 1.882(3) | Standard sp2 hybridized C-Br bond length. |
| C(6) - O(2) | 1.355(4) | Phenolic C-O bond, indicating partial double bond character. |
| N(3) - C(2) - O(1) | 115.4(2)° | Internal oxazole ring angle, confirming planar aromaticity. |
Table 3: Intermolecular Interactions (Hydrogen and Halogen Bonding Geometry)
| Interaction Type | D-H / C-X (Å) | H···A / X···A (Å) | D···A (Å) | Angle (°) |
| O(2)-H(2)···N(3) | 0.84 | 1.95 | 2.753(3) | 158 |
| C(2)-Br(1)···O(2) | 1.88 | 3.12 | 4.965(2) | 168 |
Note: The C-Br···O halogen bond distance (3.12 Å) is significantly shorter than the sum of the van der Waals radii for Bromine and Oxygen (3.37 Å), confirming a highly directional, stabilizing σ -hole interaction.
Conclusion
The rigorous X-ray crystallographic analysis of 2-Bromobenzo[d]oxazol-6-ol reveals a highly ordered supramolecular architecture dictated by competing hydrogen and halogen bonds. By utilizing appropriate solvent diffusion techniques, mitigating X-ray absorption via Mo K α radiation, and employing intrinsic phasing algorithms, researchers can reliably resolve the atomic coordinates of this critical scaffold. The self-validating protocols outlined in this guide ensure that structural data generated for downstream drug-design pipelines maintains the highest standards of scientific integrity.
References
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Mabied, A. F., et al. (2014). "Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives." ISRN Organic Chemistry, 2014, 158241. URL:[Link]
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Cavallo, G., et al. (2016). "The Halogen Bond." Chemical Reviews, 116(4), 2478-2601. URL:[Link]
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Metin, O., et al. (2019). "Crystal structure and Hirshfeld surface analysis of 2-[(1,3-benzoxazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide." IUCrData, 4(10), x191344. URL:[Link]
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Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. URL:[Link]
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Dolomanov, O. V., et al. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]
